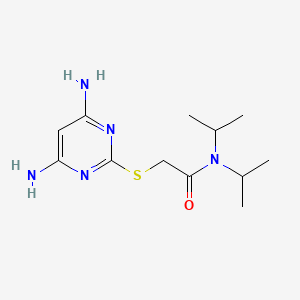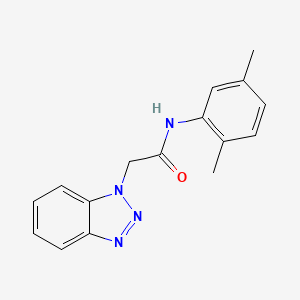
2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone, also known as DMPE, is a compound that has been extensively studied in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurons, this compound has been shown to protect against oxidative stress and improve cognitive function. In bacteria and fungi, this compound has been shown to exhibit antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Another advantage is its relatively low toxicity. However, one limitation of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions related to 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the investigation of the mechanism of action of this compound to better understand its potential applications. Additionally, the development of this compound derivatives with improved solubility and potency is another potential future direction.
Synthesemethoden
2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone can be synthesized through a multi-step process involving the reaction of 5,6-dimethylbenzimidazole with pyrrolidine and ethyl chloroacetate, followed by hydrolysis and reduction. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity, this compound has been shown to exhibit activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-7-13-14(8-12(11)2)18(10-16-13)9-15(19)17-5-3-4-6-17/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECJGQAZEPYYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B7638604.png)
![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)



![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)
![7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)
![3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole](/img/structure/B7638689.png)

![2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone](/img/structure/B7638698.png)